molecular formula C14H10O3 B10839786 1,2-Dihydroxy-10H-anthracen-9-one

1,2-Dihydroxy-10H-anthracen-9-one

Cat. No.: B10839786
M. Wt: 226.23 g/mol
InChI Key: VQTRJTVHFJIZMI-UHFFFAOYSA-N
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Description

1,2-Dihydroxy-10H-anthracen-9-one is a hydroxylated anthracenone derivative characterized by a fused tricyclic aromatic system with hydroxyl groups at the 1- and 2-positions and a ketone group at the 9-position. Its structure confers unique electronic and steric properties, making it relevant in organic synthesis, materials science, and pharmacology.

Key properties of this compound include:

  • Hydrogen-bonding capacity: The 1,2-dihydroxy groups facilitate intramolecular hydrogen bonding, influencing solubility and reactivity.
  • Planar aromatic system: Enhances π-π stacking interactions, relevant for material applications.
  • Electron-deficient ketone group: Participates in nucleophilic additions or redox reactions.

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

1,2-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O3/c15-11-6-5-9-7-8-3-1-2-4-10(8)13(16)12(9)14(11)17/h1-6,15,17H,7H2

InChI Key

VQTRJTVHFJIZMI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)O)O)C(=O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, the oxidation of 1,2-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic oxidation and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

1,2-Dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydroxy-10H-anthracen-9-one involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Anthracenone derivatives differ in substituent type, position, and stereoelectronic effects. Key analogs include:

Compound Name Substituents/Modifications α Angle (°) Key Properties/Applications Reference
1,8-Dihydroxy-10-(1-hydroxy-1,2-dihydronaphthalen-2-yl)anthracen-9(10H)-one 1,8-dihydroxy; fused dihydronaphthalenyl group 19.764 Enhanced steric bulk; catalytic potential
10,10-Dimethyl-9(10H)-anthracenone 10,10-dimethyl groups N/A Improved thermal stability; used in polymer chemistry
9,9′-Bianthracene-10,10′(9H,9′H)-dione Dimeric anthracenone; C–C bond linkage 1.603 (bond length) Rigid planar structure; photophysical applications
1,2-Dihydroxy-6-methyl-9,10-anthracenedione 6-methyl; 9,10-dione groups N/A Higher redox activity; dye intermediate
  • Steric Effects : Bulky substituents (e.g., dihydronaphthalenyl in ) reduce molecular planarity, affecting aggregation and solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., diones in ) increase electrophilicity, enhancing reactivity in redox reactions.

Key Research Findings and Trends

Substituent Position Matters : Hydroxyl groups at the 1,2-positions (vs. 1,8 in ) significantly alter hydrogen-bonding networks and solubility.

Bioactivity vs. Toxicity Trade-off: Hydroxylated anthracenones may exhibit dual roles as antioxidants or pro-mutagens, depending on metabolic pathways .

Industrial Applications : Methyl or tert-butyl substitutions (e.g., ) improve thermal stability for polymer additives, whereas electron-deficient diones (e.g., ) are preferred in dye chemistry.

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